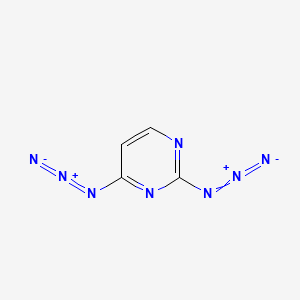
Dicyclohexyl but-2-ynedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl but-2-ynedioate is an organic compound that belongs to the class of esters. It is derived from but-2-ynedioic acid, also known as acetylenedicarboxylic acid, and dicyclohexanol. This compound is of interest due to its unique chemical structure, which includes a triple bond between two carbon atoms, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with dicyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product. Additionally, purification steps like distillation or recrystallization are employed to isolate the ester from any by-products.
化学反応の分析
Types of Reactions
Dicyclohexyl but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted esters, depending on the specific reaction pathway and conditions.
科学的研究の応用
Dicyclohexyl but-2-ynedioate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of dicyclohexyl but-2-ynedioate involves its ability to undergo various chemical transformations due to the presence of the triple bond and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications. The specific pathways and targets depend on the nature of the reactions and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Diethyl but-2-ynedioate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Dimethyl but-2-ynedioate: Contains methyl groups instead of cyclohexyl groups.
Diisopropyl but-2-ynedioate: Features isopropyl groups in place of cyclohexyl groups.
Uniqueness
Dicyclohexyl but-2-ynedioate is unique due to the presence of bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it distinct from other but-2-ynedioate esters and can lead to different reaction outcomes and applications.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can leverage this compound in various scientific and industrial fields.
特性
CAS番号 |
79866-97-0 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
dicyclohexyl but-2-ynedioate |
InChI |
InChI=1S/C16H22O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChIキー |
IWGSFZZFRMNYNV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C#CC(=O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)




![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)


![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)



![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
